Nopol

Description

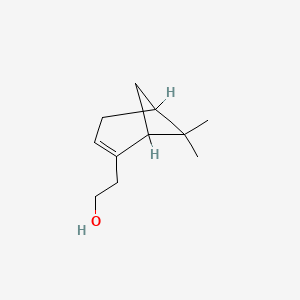

Structure

3D Structure

Properties

IUPAC Name |

2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h3,9-10,12H,4-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKSAUSPJGWCSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=C(C1C2)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861780 | |

| Record name | Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless viscous liquid; [Acros Organics MSDS], Colroless, slight viscous liquid; mild woody camphoraceous odour | |

| Record name | Nopol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 10-Hydroxymethylene-2-pinene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/919/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

230.00 to 240.00 °C. @ 760.00 mm Hg | |

| Record name | (-)-Nopol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030002 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in organic solvents and oils, Miscible at room temperature (in ethanol) | |

| Record name | 10-Hydroxymethylene-2-pinene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/919/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.965-0.973 | |

| Record name | 10-Hydroxymethylene-2-pinene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/919/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

128-50-7, 35836-73-8 | |

| Record name | Nopol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nopol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nopol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nopol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nopol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-Nopol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030002 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of Nopol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nopol, a bicyclic monoterpenoid alcohol, is a valuable chiral building block in organic synthesis, particularly for the development of novel therapeutic agents. Its rigid bicyclo[3.1.1]heptane framework and versatile hydroxyl group make it an attractive starting material for creating structurally diverse molecules with significant biological activity. This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and spectroscopic properties of this compound, with a focus on its applications in drug discovery and development.

Structure and Stereochemistry

This compound is chemically known as 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanol. Its structure consists of a pinene backbone with a primary alcohol functional group attached to a vinyl carbon. The presence of two chiral centers in the bicyclic system gives rise to different stereoisomers. The most commonly utilized and commercially available form is (1R)-(-)-Nopol.

Absolute Configuration

The absolute configuration of the chiral centers in (-)-Nopol is 1R, 5S. The Cahn-Ingold-Prelog priority rules are used to assign the R/S configuration to these stereocenters. The bridged nature of the bicyclic system imparts a high degree of conformational rigidity to the molecule.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for (1R)-(-)-Nopol is presented below.

Table 1: Physicochemical Properties of (1R)-(-)-Nopol

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈O | [Sigma-Aldrich] |

| Molecular Weight | 166.26 g/mol | [Sigma-Aldrich] |

| Appearance | Viscous liquid | [Sigma-Aldrich] |

| Density | 0.973 g/mL at 25 °C | [Sigma-Aldrich] |

| Boiling Point | 230-240 °C | [Sigma-Aldrich] |

| Optical Activity [α]²⁴/D | -37° (neat) | [Sigma-Aldrich] |

| Refractive Index (n20/D) | 1.493 | [Sigma-Aldrich] |

Table 2: Spectroscopic Data for (1R)-(-)-Nopol

| ¹H NMR (CDCl₃, 600 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 150 MHz) δ (ppm) | IR (KBr) ν (cm⁻¹) |

| 5.36–5.35 (1H, m) | 144.72 | 3370 |

| 3.62–3.58 (2H, m) | 119.38 | 3025 |

| 2.40 (1H, dt, J = 8.6, 5.6 Hz) | 59.98 | 2991 |

| 2.32–2.21 (4H, m) | 45.61 | 2914 |

| 2.14–2.10 (1H, m) | 40.72 | 2831 |

| 2.05 (1H, td, J = 5.6, 1.4 Hz) | 40.22 | 1468 |

| 1.51 (1H, s) | 37.90 | 1381 |

| 1.29 (3H, s) | 31.76 | 1368 |

| 1.16 (1H, d, J = 8.6 Hz) | 31.39 | 1046 |

| 0.86 (3H, s) | 26.25 | |

| 21.19 |

Data compiled from a study on this compound-based 1,2,4-triazole-thioether compounds as potential antifungal agents.[1]

Synthesis of (1R)-(-)-Nopol

(1R)-(-)-Nopol is primarily synthesized via the Prins reaction, which involves the acid-catalyzed condensation of an alkene with an aldehyde.

General Reaction Scheme

The synthesis of this compound is achieved through the reaction of (-)-β-pinene with paraformaldehyde, typically in the presence of a Lewis or Brønsted acid catalyst.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of (1R)-(-)-Nopol.

Materials:

-

(-)-β-Pinene

-

Paraformaldehyde

-

Anhydrous Zinc Chloride (catalyst)

-

Anhydrous solvent (e.g., toluene)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous zinc chloride and the anhydrous solvent.

-

(-)-β-Pinene is added to the stirred suspension.

-

Paraformaldehyde is added portion-wise to the reaction mixture.

-

The reaction mixture is heated to a specified temperature (e.g., 60-80 °C) and stirred for a set period (e.g., 24 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography to yield pure (1R)-(-)-Nopol.

Note: Reaction conditions such as catalyst, solvent, temperature, and reaction time can significantly influence the yield and selectivity of the reaction.

Applications in Drug Development

This compound's rigid, chiral scaffold makes it an excellent starting material for the synthesis of a wide range of biologically active molecules.

This compound Derivatives as Bioactive Agents

Several studies have demonstrated the potential of this compound derivatives in various therapeutic areas.

-

Antifungal Agents: Novel this compound-derived 1,3,4-thiadiazole-thiourea and 1,2,4-triazole-thioether compounds have been synthesized and shown to exhibit significant in vitro antifungal activity against a panel of plant pathogens.[1][2] For instance, certain 1,2,4-triazole-thioether derivatives of this compound displayed potent inhibition of Physalospora piricola.[1]

-

Antiplasmodial Agents: this compound-based quinoline derivatives have been investigated as potential antiplasmodial agents for the treatment of malaria. These compounds have shown promising activity, comparable to that of known antimalarials like primaquine.[3]

The general workflow for the development of these bioactive this compound derivatives is outlined below.

This compound as a Chiral Synthon

Beyond its use in generating libraries of bioactive derivatives, this compound serves as a valuable chiral synthon in the total synthesis of complex natural products. The well-defined stereochemistry of this compound can be transferred to the target molecule, providing an efficient route to enantiomerically pure compounds. This "chiral pool" approach is a powerful strategy in modern organic synthesis.

Conclusion

(1R)-(-)-Nopol is a readily accessible and versatile chiral building block with significant potential in organic synthesis and drug development. Its unique structural and stereochemical features provide a robust platform for the design and synthesis of novel bioactive molecules. The continued exploration of this compound-based chemistry is expected to yield new therapeutic agents and advance the field of asymmetric synthesis.

References

An In-depth Technical Guide to the Synthesis of Nopol from β-Pinene and Formaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Nopol, a valuable bicyclic primary alcohol, through the Prins reaction of β-pinene and formaldehyde. This compound and its derivatives are significant intermediates in the fragrance, agrochemical, and pharmaceutical industries. This document details the underlying reaction mechanism, offers explicit experimental protocols for both homogeneous and heterogeneous catalytic systems, presents a comparative analysis of various synthetic routes, and outlines the logical workflow for catalyst selection and reaction optimization.

Reaction Mechanism and Fundamentals

The synthesis of this compound from β-pinene and formaldehyde proceeds via an ene reaction, a type of Prins reaction. The reaction is catalyzed by a Lewis or Brønsted acid. The generally accepted mechanism involves the following key steps:

-

Activation of Formaldehyde: The acid catalyst activates the formaldehyde, making it a more potent electrophile.

-

Electrophilic Attack: The electron-rich double bond of β-pinene attacks the activated formaldehyde, forming a carbocation intermediate.

-

Proton Transfer: A subsequent proton transfer leads to the formation of the final product, this compound.

The reaction's efficiency and selectivity are highly dependent on the choice of catalyst, solvent, temperature, and the molar ratio of the reactants.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using both a traditional homogeneous catalyst (Zinc Chloride) and a modern, reusable heterogeneous catalyst (Zn-Beta Zeolite).

Homogeneous Catalysis: Zinc Chloride Method

This protocol outlines the classic approach to this compound synthesis using anhydrous zinc chloride as the catalyst.

Materials:

-

β-Pinene (99%)

-

Paraformaldehyde

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Toluene (anhydrous)

-

Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add anhydrous toluene.

-

Addition of Reactants: To the toluene, add β-pinene and paraformaldehyde.

-

Catalyst Addition: Carefully add anhydrous zinc chloride to the reaction mixture while stirring.

-

Reaction: Heat the mixture to the desired reaction temperature (typically 80-115°C) and maintain it under a nitrogen atmosphere with vigorous stirring for the specified reaction time (typically 2-10 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding a 5% aqueous solution of sodium bicarbonate to neutralize the catalyst.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent (toluene) from the filtrate under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by vacuum distillation to obtain the final product of high purity.

-

Heterogeneous Catalysis: Zn-Beta Zeolite Method

This protocol details a greener and more sustainable approach using a reusable Zn-beta zeolite catalyst.[1]

2.2.1. Catalyst Preparation: Zn-Beta Zeolite [1]

Materials:

-

H-Beta Zeolite

-

Zinc Nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

Deionized water

-

Beaker

-

Reflux condenser

-

Stirring hotplate

-

Filtration apparatus

-

Oven

-

Muffle furnace

Procedure:

-

Ion-Exchange:

-

Prepare a 0.5 M aqueous solution of zinc nitrate.

-

Disperse H-beta zeolite in the zinc nitrate solution (liquid to solid weight ratio of 10).[1]

-

Heat the suspension to reflux with stirring for 8 hours.[1]

-

Filter the solid, wash thoroughly with deionized water until the filtrate is neutral, and dry at 120°C for 8 hours.[1]

-

Repeat the ion-exchange procedure to maximize the zinc loading.[1]

-

-

Calcination: Calcine the dried Zn-exchanged zeolite in a muffle furnace at 550°C for 4 hours.[1] The resulting solid is the Zn-beta zeolite catalyst.

2.2.2. This compound Synthesis

Materials:

-

β-Pinene (99%)

-

Paraformaldehyde

-

Zn-Beta Zeolite catalyst

-

Benzonitrile (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Centrifuge or filtration setup

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add β-pinene, paraformaldehyde, benzonitrile, and the prepared Zn-beta zeolite catalyst.

-

Reaction: Heat the reaction mixture to 90°C with vigorous stirring for 10 hours. Monitor the reaction progress by GC.

-

Catalyst Recovery: After the reaction, cool the mixture to room temperature. The solid Zn-beta zeolite catalyst can be recovered by filtration or centrifugation. The recovered catalyst can be washed, dried, and reused for subsequent reactions.

-

Work-up and Purification: The liquid product mixture can be purified by fractional distillation under reduced pressure to isolate this compound.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data from various studies on the synthesis of this compound, allowing for a direct comparison of different catalytic systems and reaction conditions.

Table 1: Homogeneous Catalysis with Zinc Chloride

| Catalyst | β-Pinene:Formaldehyde Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | β-Pinene Conversion (%) | This compound Selectivity (%) | Reference |

| ZnCl₂ | 1:2 | Toluene | 115-120 | 2 | 75 | 97 | [2] |

Table 2: Heterogeneous Catalysis with Metal Oxides on SiO₂

| Catalyst | β-Pinene:Paraformaldehyde Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | β-Pinene Conversion (%) | This compound Selectivity (%) | Reference |

| 25 wt% MoO₃–SiO₂ | 1:2 | Benzonitrile | 80 | 24 | 77 | 98.7 | [3] |

| 25 wt% ZnO–SiO₂ | 1:2 | Benzonitrile | 80 | 24 | 72 | 96.3 | [3] |

Table 3: Heterogeneous Catalysis with Zeolites

| Catalyst | β-Pinene:Paraformaldehyde Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | β-Pinene Conversion (%) | This compound Selectivity (%) | Reference |

| Zn-Beta Zeolite | 1:2 | Benzonitrile | 90 | 10 | >99 | ~99 | [3] |

Table 4: Heterogeneous Catalysis with Other Solid Acids

| Catalyst | β-Pinene:Paraformaldehyde Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | β-Pinene Conversion (%) | This compound Selectivity (%) | Reference |

| Sulfated Zirconia | 1:2 | Benzonitrile | 80 | 2 | >99 | ~99 | [3] |

| ZnCr mixed oxide | 1:2 | Not specified | Not specified | 2 | 97 | 100 | [3] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of the this compound synthesis process.

Caption: Reaction mechanism for the acid-catalyzed synthesis of this compound.

References

The Occurrence and Extraction of Nopol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Nopol, a bicyclic monoterpenoid alcohol, and the methodologies for its isolation and purification. While this compound is found in various natural sources, it is often present as a minor constituent. Industrially, it is primarily produced semi-synthetically from β-pinene, a major component of turpentine. This document details the natural occurrence of this compound and its precursors, alongside comprehensive experimental protocols for its extraction and purification from these sources.

Natural Sources of this compound and Related Terpenoids

This compound has been identified in a variety of plant species and bee products. However, its concentration can vary significantly depending on the geographical origin, harvesting time, and the specific chemotype of the plant. The following table summarizes the quantitative analysis of this compound and its direct precursor, β-pinene, in some notable natural sources. Due to the limited availability of direct quantitative data for this compound, the content of its precursor is also included to indicate potential sources for semi-synthesis.

| Natural Source | Plant Part/Product | Compound | Concentration (% of Essential Oil) | Analytical Method |

| Daucus carota (Wild Carrot) | Seeds | Carotol | up to 66.78% | GC-MS |

| Rosmarinus officinalis (Rosemary) | Leaves | α-Pinene | 10.2% - 12.3% | GC-MS |

| 1,8-Cineole | 38.5% - 52.8% | GC-MS | ||

| Camphor | 11.9% - 17.1% | GC-MS | ||

| Propolis | Resin | Not typically quantified | Complex mixture | GC-MS |

Note: Carotol is a sesquiterpenoid alcohol structurally related to this compound. Data for direct this compound concentration in these sources is not consistently available in the literature. The major components of Rosemary essential oil are provided for context.

Experimental Protocols for Isolation and Purification

The isolation of this compound from natural sources typically involves the extraction of the essential oil followed by purification techniques to separate the alcoholic fraction. The following are detailed methodologies for key experimental procedures.

Steam Distillation for Essential Oil Extraction from Plant Material

This protocol is suitable for extracting essential oils from plant materials such as Daucus carota seeds and Rosmarinus officinalis leaves.

Materials and Equipment:

-

Fresh or dried plant material (e.g., carrot seeds, rosemary leaves)

-

Distilled water

-

Steam distillation apparatus (including a boiling flask, still pot, condenser, and receiving flask)

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Glassware (beakers, flasks)

Procedure:

-

Preparation of Plant Material: Grind the dried plant material to a coarse powder to increase the surface area for steam penetration. For fresh material, chopping or crushing is sufficient.

-

Apparatus Setup: Assemble the steam distillation apparatus. Place the prepared plant material in the still pot. Add distilled water to the boiling flask.

-

Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material in the still pot, causing the volatile essential oils to vaporize.

-

Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled by circulating cold water, causing it to condense back into a liquid.

-

Collection: Collect the distillate, which is a mixture of water and essential oil, in the receiving flask. The essential oil, being less dense than water, will typically form a layer on top.

-

Separation: Transfer the distillate to a separatory funnel. Allow the layers to separate completely. Drain the lower aqueous layer, and collect the upper essential oil layer.

-

Drying: Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the purified essential oil in a sealed, dark glass vial at 4°C.

Fractional Distillation for the Purification of this compound

This protocol is designed to separate this compound from other components of the essential oil based on differences in boiling points.

Materials and Equipment:

-

Crude essential oil containing this compound

-

Fractional distillation apparatus (including a round-bottom flask, fractionating column, condenser, and receiving flasks)

-

Heating mantle with a stirrer

-

Vacuum pump (optional, for reduced pressure distillation)

-

Thermometer

-

Boiling chips

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus. Place the crude essential oil and boiling chips in the round-bottom flask.

-

Heating: Gently heat the flask using the heating mantle. The mixture will begin to boil, and the vapors will rise into the fractionating column.

-

Fractionation: The fractionating column allows for repeated condensation and vaporization cycles, enriching the vapor with the more volatile components. Monitor the temperature at the top of the column.

-

Collection of Fractions: Collect the distillate in separate receiving flasks based on the boiling point ranges of the expected components. Lower boiling point terpenes will distill first. This compound has a boiling point of approximately 235°C at atmospheric pressure. The distillation can be performed under reduced pressure to lower the boiling point and prevent degradation of the compound.

-

Analysis: Analyze each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing the highest concentration of this compound.

-

Pooling and Storage: Combine the fractions rich in this compound and store in a sealed, dark glass vial.

Column Chromatography for High-Purity this compound

This protocol is used for the final purification of this compound from the enriched fractions obtained from fractional distillation.

Materials and Equipment:

-

This compound-enriched fraction from essential oil

-

Silica gel (for column chromatography)

-

A suitable solvent system (e.g., a gradient of hexane and ethyl acetate)

-

Chromatography column

-

Glass wool or fritted disc

-

Sand

-

Elution flasks or test tubes

-

Rotary evaporator

Procedure:

-

Column Packing: Place a small piece of glass wool at the bottom of the chromatography column. Add a layer of sand. Prepare a slurry of silica gel in the initial, non-polar solvent (e.g., hexane) and pour it into the column, allowing it to settle into a packed bed.

-

Sample Loading: Dissolve the this compound-enriched fraction in a minimal amount of the initial solvent and carefully load it onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the solvent system. Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

-

Fraction Collection: Collect the eluate in a series of labeled flasks or test tubes.

-

Monitoring: Monitor the separation process by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing the spots under UV light or with a suitable staining agent.

-

Isolation of this compound: Identify the fractions containing pure this compound based on the TLC analysis.

-

Solvent Removal: Combine the pure this compound fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Biosynthesis of β-Pinene

The following diagram illustrates a simplified biosynthetic pathway for β-pinene, the primary precursor for the semi-synthesis of this compound. The pathway starts from geranyl pyrophosphate (GPP), a key intermediate in the terpenoid biosynthesis pathway.

Spectroscopic Profile of Nopol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Nopol (2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanol), a bicyclic monoterpenoid alcohol. The information presented includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals involved in the identification, characterization, and quality control of this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.25 | br s | 1H | CH =C |

| 3.65 | t | 2H | -CH ₂OH |

| 2.0-2.4 | m | 5H | Allylic & Ring Protons |

| 1.5-1.7 | m | 2H | Ring Protons |

| 1.25 | s | 3H | CH ₃ |

| 0.82 | s | 3H | CH ₃ |

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Atom |

| 144.4 | C=CH |

| 118.9 | C=C H |

| 61.1 | -C H₂OH |

| 45.6 | Ring Carbon |

| 40.8 | Ring Carbon |

| 38.0 | Ring Carbon |

| 31.6 | Ring Carbon |

| 31.3 | Ring Carbon |

| 26.3 | C H₃ |

| 21.1 | C H₃ |

Experimental Protocol for NMR Spectroscopy

The following provides a general protocol for acquiring NMR spectra of this compound. Specific instrument parameters may need to be optimized.

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer is used for data acquisition. For ¹H NMR, an instrument with a proton frequency of at least 300 MHz is recommended for good signal dispersion.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single peaks for each carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3330 | Strong, Broad | O-H stretch (alcohol) |

| 3030 | Medium | =C-H stretch (alkene) |

| 2920 | Strong | C-H stretch (alkane) |

| 1660 | Medium | C=C stretch (alkene) |

| 1470, 1370 | Medium | C-H bend (alkane) |

| 1050 | Strong | C-O stretch (primary alcohol) |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[1] Alternatively, a solution can be prepared in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Acquisition: A background spectrum of the empty sample compartment (or the solvent) is first recorded. Then, the spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern of the compound.

MS Data

The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides clues about the structure of the molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 166 | 5 | [M]⁺ (Molecular Ion) |

| 148 | 10 | [M - H₂O]⁺ |

| 133 | 20 | [M - H₂O - CH₃]⁺ |

| 121 | 30 | |

| 107 | 100 | |

| 93 | 85 | |

| 79 | 95 | |

| 69 | 50 | |

| 41 | 70 |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for the analysis of volatile compounds like this compound.[2][3] In EI, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2]

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio.

-

Detection: An ion detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Generalized workflow for the spectroscopic analysis of a chemical compound.

References

The Biological Versatility of Nopol Derivatives: A Technical Guide for Researchers

Abstract

Nopol, a bicyclic primary alcohol derived from the abundant natural resource β-pinene, serves as a versatile scaffold for the synthesis of a diverse array of derivatives with significant biological activities. This technical guide provides an in-depth overview of the current state of research into the biological properties of this compound derivatives, with a particular focus on their antifungal, antiplasmodial, anticancer, and anti-inflammatory potential. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and insights into the potential mechanisms of action, including relevant signaling pathways. The information presented herein aims to facilitate further investigation and development of this compound-based compounds for therapeutic and agrochemical applications.

Introduction

This compound, chemically known as 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanol, is a chiral primary alcohol readily synthesized from β-pinene, a major constituent of turpentine oil. Its unique bridged bicyclic structure, containing a reactive double bond and a primary hydroxyl group, makes it an attractive starting material for the synthesis of a wide range of derivatives. Researchers have explored the modification of this compound to generate esters, ethers, and more complex heterocyclic compounds, leading to the discovery of molecules with promising biological activities. This guide consolidates the existing scientific literature on the biological evaluation of these derivatives.

Antifungal Activity of this compound Derivatives

Several studies have highlighted the potential of this compound derivatives as antifungal agents against a variety of plant pathogens. A notable class of these derivatives includes those incorporating 1,3,4-thiadiazole and thiourea moieties.

Quantitative Data: In Vitro Antifungal Activity

The antifungal efficacy of a series of this compound-derived 1,3,4-thiadiazole-thiourea compounds has been evaluated against several fungal species. The data, presented as percentage inhibition, demonstrates the potential of these compounds as leads for novel fungicides.[1][2]

| Compound ID | Target Fungus | Inhibition Rate (%) at 50 µg/mL |

| 6c | Physalospora piricola | 86.1 |

| 6q | Physalospora piricola | 86.1 |

| 6i | Physalospora piricola | 80.2 |

| 6h | Cercospora arachidicola | 80.6 |

| 6n | Gibberella zeae | 79.0 |

| 6j | Broad Spectrum | Good activity against all tested fungi |

| Chlorothalonil (Positive Control) | Physalospora piricola | Lower than 80.2 |

Experimental Protocol: In Vitro Antifungal Assay

The following protocol is a generalized method for assessing the in vitro antifungal activity of this compound derivatives, based on methodologies reported in the literature.[1][2]

Objective: To determine the percentage inhibition of mycelial growth of various fungal pathogens by this compound derivatives.

Materials:

-

This compound derivatives to be tested

-

Fungal strains (e.g., Fusarium oxysporum, Cercospora arachidicola, Physalospora piricola)

-

Potato Dextrose Agar (PDA) medium

-

Dimethyl sulfoxide (DMSO)

-

Sterile Petri dishes (9 cm diameter)

-

Sterile cork borer

-

Incubator

Procedure:

-

Preparation of Test Compounds: Dissolve the this compound derivatives in DMSO to a stock concentration (e.g., 1 mg/mL).

-

Preparation of Fungal Plates: Prepare PDA medium and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C and add the test compound to achieve the desired final concentration (e.g., 50 µg/mL). Pour the amended PDA into sterile Petri dishes. A control plate should be prepared with DMSO alone.

-

Inoculation: Aseptically cut a mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing fungal culture using a sterile cork borer. Place the mycelial disc at the center of each PDA plate (both treatment and control).

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25 ± 1°C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions after a specific incubation period (e.g., 48-72 hours), or until the fungal growth in the control plate has reached a certain diameter.

-

Calculation of Inhibition Rate: Calculate the percentage inhibition of mycelial growth using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where:

-

C = Average diameter of the fungal colony in the control group

-

T = Average diameter of the fungal colony in the treatment group

-

Antiplasmodial Activity of this compound Derivatives

This compound-based compounds have also been investigated for their potential as antimalarial agents. Specifically, quinoline derivatives of this compound have shown activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[3][4]

Quantitative Data: In Vitro Antiplasmodial Activity

The 50% effective concentration (EC₅₀) values for several this compound-based quinoline derivatives have been determined against different strains of P. falciparum.

| Compound ID | P. falciparum Strain | EC₅₀ (µM) |

| Nopyl-quinolin-8-yl amide (2) | Pf3D7 (chloroquine-sensitive) | Moderately active |

| Nopyl-quinolin-8-yl amide (3) | Pf3D7 (chloroquine-sensitive) | Moderately active |

| Nopyl-quinolin-8-yl amide (4) | Pf3D7 (chloroquine-sensitive) | Moderately active |

| Nopyl-quinolin-4-yl amide/ester (8) | PfK1 (chloroquine-resistant) | Sub-micromolar |

Experimental Protocol: In Vitro Antiplasmodial Assay

The following is a generalized protocol for the in vitro assessment of the antiplasmodial activity of this compound derivatives, based on standard methods.

Objective: To determine the EC₅₀ values of this compound derivatives against Plasmodium falciparum.

Materials:

-

This compound derivatives

-

Chloroquine-sensitive (e.g., Pf3D7) and chloroquine-resistant (e.g., PfK1) strains of P. falciparum

-

Human red blood cells (O+)

-

Complete malaria culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and human serum)

-

SYBR Green I nucleic acid stain

-

96-well microplates

-

Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

Procedure:

-

Parasite Culture: Maintain asynchronous cultures of P. falciparum in human red blood cells in complete malaria culture medium.

-

Drug Preparation: Prepare serial dilutions of the this compound derivatives in the culture medium.

-

Assay Setup: In a 96-well plate, add the drug dilutions to wells containing synchronized ring-stage parasites at a specific parasitemia and hematocrit. Include positive (e.g., chloroquine) and negative (no drug) controls.

-

Incubation: Incubate the plates for 72 hours under the specified gas conditions at 37°C.

-

Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Determine the EC₅₀ values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Anticancer Activity of this compound Derivatives

The cytotoxic effects of this compound derivatives against various cancer cell lines are an emerging area of research. While specific data on this compound derivatives is limited, the broader class of terpenoids has shown significant anticancer potential. The MTT assay is a common method to evaluate the in vitro cytotoxicity of such compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a standard procedure for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.[5][6][7]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound derivatives on the proliferation of cancer cells.

Materials:

-

This compound derivatives

-

Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity of this compound Derivatives

The anti-inflammatory properties of terpenoids, the class of compounds to which this compound belongs, are well-documented. These effects are often mediated through the inhibition of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. While direct evidence for this compound derivatives is still emerging, these pathways represent probable targets.

Potential Signaling Pathways Involved in Anti-inflammatory Action

NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines. Terpenoids have been shown to inhibit this pathway at various points, such as by preventing IκB degradation or blocking NF-κB nuclear translocation.

MAPK Signaling Pathway: The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli. The three main MAPK subfamilies are ERK, JNK, and p38. Activation of these pathways leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. Many natural compounds, including terpenoids, exert their anti-inflammatory effects by modulating MAPK signaling.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine the ability of this compound derivatives to inhibit NO production in RAW 264.7 macrophage cells.

Materials:

-

This compound derivatives

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with FBS and antibiotics

-

Lipopolysaccharide (LPS)

-

Griess reagent (for nitrite determination)

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into 96-well plates and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for a short period (e.g., 1-2 hours).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature. The Griess reagent reacts with nitrite, a stable breakdown product of NO, to form a colored azo compound.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm).

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples. Determine the percentage of NO inhibition for each concentration of the this compound derivative and calculate the IC₅₀ value.

Conclusion and Future Directions

This compound derivatives represent a promising class of bioactive compounds with demonstrated antifungal and antiplasmodial activities and potential for anticancer and anti-inflammatory applications. The readily available and renewable nature of the starting material, β-pinene, further enhances their appeal for the development of new therapeutic and agrochemical agents.

Future research should focus on:

-

Expansion of the chemical space: Synthesis and biological evaluation of a wider range of this compound derivatives to establish more comprehensive structure-activity relationships.

-

In-depth mechanistic studies: Elucidation of the precise molecular targets and signaling pathways modulated by the most active this compound derivatives.

-

In vivo efficacy and safety assessment: Evaluation of the therapeutic potential and toxicological profiles of lead compounds in relevant animal models.

-

Quantitative Structure-Activity Relationship (QSAR) studies: Development of computational models to predict the biological activity of new this compound derivatives and guide the design of more potent and selective compounds.

This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. japsonline.com [japsonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and topical antiinflammatory and antiallergic activities of antioxidant o-aminophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological Evaluationbiological Evaluation | List of Frontiers open access articles [frontiersin.org]

The Anti-Inflammatory Mechanism of Nopol: A Review of Current Knowledge

Notice: Due to the absence of publicly available scientific literature and experimental data on the anti-inflammatory properties of a compound specifically named "Nopol," this document cannot provide a detailed technical guide on its mechanism of action. Extensive searches for "this compound" in the context of inflammation, including its effects on signaling pathways, inflammatory mediators, and relevant in vivo or in vitro studies, did not yield any specific information.

Therefore, the following sections will outline the common mechanisms of action for anti-inflammatory agents and provide a template for how such a guide would be structured if data on "this compound" were available. This will serve as a framework for researchers and drug development professionals to understand the types of data and experimental details that are crucial for elucidating the anti-inflammatory profile of a novel compound.

Introduction to Inflammation and Therapeutic Intervention

Inflammation is a complex biological response of body tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. It is a protective attempt by the organism to remove the injurious stimuli and to initiate the healing process. However, chronic or dysregulated inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease.

Anti-inflammatory agents aim to modulate this response by targeting key molecular pathways. The primary goals are to reduce the production of pro-inflammatory mediators, inhibit the recruitment and activation of immune cells, and promote the resolution of inflammation.

Core Anti-Inflammatory Mechanisms of Action

The anti-inflammatory effects of therapeutic agents are typically mediated through one or more of the following mechanisms:

-

Inhibition of Pro-inflammatory Enzymes: A primary target for many anti-inflammatory drugs is the inhibition of enzymes that synthesize inflammatory mediators. A classic example is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) by non-steroidal anti-inflammatory drugs (NSAIDs) to block the production of prostaglandins.[1][2] Another key enzyme is inducible nitric oxide synthase (iNOS), which produces nitric oxide, a potent inflammatory mediator.

-

Suppression of Pro-inflammatory Cytokines: Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. Anti-inflammatory compounds can suppress the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

-

Modulation of Inflammatory Signaling Pathways: Several intracellular signaling pathways are critical for initiating and amplifying the inflammatory response. Key pathways include:

-

Nuclear Factor-kappa B (NF-κB) Pathway: This is a central signaling pathway that regulates the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][4][5] Inhibition of NF-κB activation is a major target for anti-inflammatory drug development.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family (including ERK, JNK, and p38) plays a significant role in the production of inflammatory mediators and the activation of immune cells.

-

Hypothetical Data Presentation for "this compound"

Had data been available for "this compound," it would be presented in the following structured formats:

Table 1: Effect of this compound on Pro-inflammatory Mediator Production in vitro

| Mediator | Cell Line | Stimulant | This compound Conc. (µM) | Inhibition (%) | IC50 (µM) |

| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS (1 µg/mL) | 1 | 25 ± 3.1 | 15.2 |

| 10 | 52 ± 4.5 | ||||

| 50 | 85 ± 5.2 | ||||

| Nitric Oxide (NO) | BV-2 | LPS (1 µg/mL) | 1 | 15 ± 2.8 | 22.7 |

| 10 | 48 ± 3.9 | ||||

| 50 | 79 ± 4.1 | ||||

| TNF-α | THP-1 | PMA (100 nM) | 1 | 30 ± 3.5 | 12.8 |

| 10 | 65 ± 4.8 | ||||

| 50 | 92 ± 6.0 | ||||

| IL-6 | hPBMCs | PHA (5 µg/mL) | 1 | 22 ± 2.9 | 18.5 |

| 10 | 58 ± 4.2 | ||||

| 50 | 88 ± 5.5 |

Data would be presented as mean ± standard deviation from at least three independent experiments.

Table 2: In vivo Anti-inflammatory Activity of this compound

| Animal Model | This compound Dose (mg/kg) | Endpoint | Result (% Inhibition) |

| Carrageenan-induced paw edema (Rat) | 10 | Paw volume at 3h | 28 ± 4.2 |

| 50 | 55 ± 6.1 | ||

| 100 | 72 ± 5.8 | ||

| LPS-induced systemic inflammation (Mouse) | 10 | Serum TNF-α levels | 35 ± 5.0 |

| 50 | 68 ± 7.3 |

Data would be presented as mean ± standard deviation (n=6-8 animals per group).

Hypothetical Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are example protocols that would be included.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells would be seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

Measurement of Nitric Oxide (NO) Production

NO production would be determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell supernatant would be mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes. The absorbance at 540 nm would be measured using a microplate reader.

Western Blot Analysis for COX-2 and iNOS Expression

RAW 264.7 cells would be treated as described above. After 24 hours of LPS stimulation, cells would be lysed, and protein concentrations would be determined using a BCA protein assay kit. Equal amounts of protein would be separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane would be blocked and then incubated with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin) overnight at 4°C. After washing, the membrane would be incubated with HRP-conjugated secondary antibodies, and protein bands would be visualized using an enhanced chemiluminescence (ECL) detection system.

NF-κB Luciferase Reporter Assay

To determine the effect of this compound on NF-κB activation, cells would be transiently co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid. After 24 hours, cells would be pre-treated with this compound for 1 hour followed by stimulation with LPS. Luciferase activity would be measured using a dual-luciferase reporter assay system, and the results would be normalized to Renilla luciferase activity.

Hypothetical Signaling Pathways and Visualizations

Diagrams are essential for illustrating complex biological processes. Below are examples of Graphviz diagrams that would be created to visualize the potential mechanism of action of this compound.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Caption: A potential experimental workflow for in vitro evaluation of this compound.

Conclusion

While the specific anti-inflammatory mechanism of action for "this compound" remains uncharacterized in the public domain, this guide provides a comprehensive framework for how such a mechanism would be investigated and presented. The elucidation of a compound's effects on key inflammatory pathways, such as NF-κB and MAPK, and its ability to inhibit the production of pro-inflammatory mediators are fundamental to understanding its therapeutic potential. Future research, should it become available, will be necessary to populate this framework with specific data for "this compound."

References

The Therapeutic Potential of Nopol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nopol, a bicyclic monoterpenoid derived from β-pinene, presents a versatile scaffold for the synthesis of novel therapeutic agents. While its use in the fragrance and flavor industries is well-established, recent research has illuminated its potential in medicinal chemistry, particularly in the development of antiplasmodial agents. This technical guide provides a comprehensive overview of the current state of research on the therapeutic applications of this compound and its derivatives, with a primary focus on its role in combating malaria. The guide details the synthesis of this compound-based quinoline derivatives, presents quantitative data on their antiplasmodial activity, and outlines the experimental protocols employed in these studies. Furthermore, it explores the hypothesized mechanism of action and touches upon other potential, yet less explored, therapeutic avenues such as anti-inflammatory, anticancer, and neuroprotective activities, drawing inferences from the bioactivity of related terpenoid and quinoline compounds.

Introduction

This compound is a primary alcohol with a chemical structure characterized by a dimethylbicyclo[3.1.1]hept-2-ene backbone linked to an ethanol group. Its unique stereochemistry and reactive hydroxyl group make it an attractive starting material for the synthesis of a variety of derivatives with potential pharmacological activities. The most significant therapeutic exploration of this compound to date has been in the development of hybrid molecules, particularly this compound-based quinoline amides and esters, as potential treatments for malaria.[1][2]

Antiplasmodial Activity of this compound Derivatives

The primary therapeutic application of this compound derivatives investigated to date is their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Research has focused on the synthesis of this compound-based quinoline derivatives, aiming to combine the structural features of this compound with the known antiplasmodial properties of the quinoline moiety.[1]

Quantitative Data on Antiplasmodial Activity

A key study synthesized a series of nopyl-quinolin-8-yl amides and nopyl-quinolin-4-yl acetates and evaluated their in vitro activity against chloroquine-sensitive (Pf3D7) and chloroquine-resistant (PfK1, PfNF54) strains of P. falciparum. The 50% effective concentration (EC50) values are summarized in the table below.

| Compound ID | Derivative Type | P. falciparum Strain | EC50 (µM)[1][2] |

| 2 | Nopyl-quinolin-8-yl amide | Pf3D7 | Moderately Active |

| 3 | Nopyl-quinolin-8-yl amide | Pf3D7 | Moderately Active |

| 4 | Nopyl-quinolin-8-yl amide | Pf3D7 | Moderately Active |

| 2-4 | Nopyl-quinolin-8-yl amide | PfK1 | Inactive |

| 2-4 | Nopyl-quinolin-8-yl amide | PfNF54 | Inactive |

| 8 | Nopyl-quinolin-4-yl acetate (with C7-chloro) | PfK1 | Sub-micromolar |

| 8 | Nopyl-quinolin-4-yl acetate (with C7-chloro) | Pf3D7 | > two orders of magnitude less active than on PfK1 |

| 8 | Nopyl-quinolin-4-yl acetate (with C7-chloro) | PfNF54 | > two orders of magnitude less active than on PfK1 |

Note: Specific EC50 values for moderately active compounds were not explicitly provided in the primary source.

Experimental Protocols

The synthesis of this compound-based quinoline amides and esters involves a multi-step process, which is initiated by the oxidation of (-)-Nopol to nopoic acid. This is followed by coupling reactions with appropriate aminoquinolines or quinolinols.[1][3]

Protocol for Jones Oxidation of (-)-Nopol to Nopoic Acid:

-

Dissolve (-)-Nopol in acetone and cool the solution in an ice-water bath.

-

Slowly add Jones reagent (chromium trioxide in sulfuric acid) to the solution over a period of 1 hour.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the excess Jones reagent with isopropanol.

-

Extract the nopoic acid using an appropriate organic solvent.

Protocol for Amide Coupling:

-

Dissolve nopoic acid in dimethylformamide (DMF).

-

Add HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBT (hydroxybenzotriazole) as coupling agents.

-

Add the desired aminoquinoline and diisopropylethylamine (DIEA).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Purify the resulting amide derivative using chromatographic techniques.[1]

The antiplasmodial activity of the synthesized compounds is typically assessed using a SYBR Green I-based fluorescence assay.[1]

-

Maintain cultures of P. falciparum in human erythrocytes.

-

Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

-

Add the parasite culture to the wells.

-

Incubate the plates for 72 hours under standard culture conditions.

-

Lyse the red blood cells and add SYBR Green I dye, which intercalates with parasite DNA.

-

Measure the fluorescence intensity to determine parasite growth inhibition.

-

Calculate the EC50 values from the dose-response curves.

Proposed Mechanism of Action

The precise mechanism of action for 8-aminoquinolines, the class to which the active this compound derivatives belong, is not fully elucidated. However, it is hypothesized to involve the generation of reactive oxygen species (ROS) that induce oxidative stress within the parasite, and potentially interfere with the electron transport chain.[1]

Other Potential Therapeutic Applications

While research is currently limited, the structural characteristics of this compound and its derivatives suggest potential for other therapeutic applications. It is important to note that the following sections are based on the known activities of related compounds, and further research is required to validate these potential applications for this compound derivatives specifically.

Anti-inflammatory Activity

Terpenoids, the broader class of compounds to which this compound belongs, are known to possess anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5] Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory cytokines and mediators. While no specific studies on the anti-inflammatory effects of this compound derivatives have been published, this remains a promising area for future investigation.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties.[6][7] Their mechanisms of action are diverse and can include DNA intercalation, inhibition of topoisomerases, and modulation of cell signaling pathways involved in proliferation and apoptosis. Given that this compound has been successfully derivatized with quinoline moieties, these hybrid molecules could potentially exhibit cytotoxic activity against cancer cell lines. However, to date, there is no published data on the anticancer screening of this compound derivatives.

Neuroprotective Effects

Some terpenes and their derivatives have been investigated for their neuroprotective potential.[8][9][10][11] These compounds may exert their effects through various mechanisms, including antioxidant activity, modulation of neurotransmitter systems, and anti-inflammatory actions within the central nervous system. As this compound is a derivative of β-pinene, which has been reported to have neuroprotective properties, this could be another avenue for future research into the therapeutic applications of this compound derivatives.[12]

Conclusion and Future Directions

The current body of research on the therapeutic applications of this compound is primarily focused on its use as a scaffold for the development of antiplasmodial agents. This compound-based quinoline derivatives have demonstrated moderate to sub-micromolar activity against P. falciparum, warranting further investigation and optimization. The synthesis of these compounds is well-documented, providing a solid foundation for future structure-activity relationship studies.

The potential of this compound derivatives in other therapeutic areas, such as anti-inflammatory, anticancer, and neuroprotective applications, remains largely unexplored. Based on the known biological activities of terpenoids and quinolines, these areas represent fertile ground for future research. A systematic screening of a library of this compound derivatives against various cancer cell lines and in inflammatory and neuronal disease models is a logical next step. Furthermore, elucidation of the precise mechanism of action of the antiplasmodial derivatives could provide valuable insights into their potential effects on other cellular pathways and targets. Such studies will be crucial in unlocking the full therapeutic potential of this versatile natural product scaffold.

References

- 1. This compound-Based Quinoline Derivatives as Antiplasmodial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-Based Quinoline Derivatives as Antiplasmodial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 8. In vitro neuroprotective potential of terpenes from industrial orange juice by-products - Food & Function (RSC Publishing) DOI:10.1039/D0FO02809F [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Prins Reaction for Nopol Synthesis: A Technical Deep Dive into its History, Discovery, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and application of the Prins reaction for the synthesis of Nopol, a valuable fragrance and specialty chemical. We will delve into the reaction's core principles, compare the efficacy of various catalytic systems, and provide detailed experimental protocols for key methodologies.

A Historical Overview: From Serendipity to Synthetic Staple

The Prins reaction, a cornerstone of carbon-carbon bond formation, was first reported in 1919 by the Dutch chemist Hendrik Jacobus Prins.[1] His initial investigations focused on the acid-catalyzed condensation of alkenes like pinene with formaldehyde.[1] However, the reaction remained largely a curiosity until 1937, when a surge in the availability of unsaturated hydrocarbons from petroleum cracking reignited interest in its synthetic potential.[1]

The application of the Prins reaction to synthesize this compound from β-pinene and formaldehyde (or its polymer, paraformaldehyde) marked a significant advancement in terpene chemistry. This compound, with its characteristic woody and floral scent, quickly found applications in the fragrance industry. Traditionally, the synthesis was carried out using homogeneous Lewis acid catalysts, such as zinc chloride (ZnCl₂).[2] While effective, these methods often suffered from drawbacks including high catalyst loading, harsh reaction conditions, and difficulties in catalyst separation and reuse, leading to environmental concerns. This has driven the development of more sustainable heterogeneous catalytic systems.

The Reaction Mechanism: An Electrophilic Cascade

The Prins reaction for this compound synthesis is an acid-catalyzed electrophilic addition of an aldehyde (formaldehyde) to an alkene (β-pinene). The generally accepted mechanism proceeds through the following key steps:

-

Activation of Formaldehyde: The acid catalyst (either a Brønsted or Lewis acid) protonates the carbonyl oxygen of formaldehyde, increasing its electrophilicity and forming a highly reactive oxocarbenium ion intermediate.

-

Electrophilic Attack: The electron-rich double bond of β-pinene attacks the electrophilic carbon of the activated formaldehyde. This results in the formation of a carbocation intermediate.

-

Deprotonation: A base (which can be the solvent or the conjugate base of the acid catalyst) abstracts a proton from the carbocation, leading to the formation of the final product, this compound, and regeneration of the acid catalyst.

Caption: The reaction mechanism of the Prins reaction for this compound synthesis.

Catalytic Systems: A Comparative Analysis